molecular formula C4H10Cl2NP B086145 Diethylphosphoramidous dichloride CAS No. 1069-08-5

Diethylphosphoramidous dichloride

Cat. No.: B086145
CAS No.: 1069-08-5
M. Wt: 174.01 g/mol
InChI Key: BPEMCEULJQTJMI-UHFFFAOYSA-N
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Description

Diethylphosphoramidous dichloride is an organophosphorus compound with the molecular formula C4H10Cl2NP. It is a clear, colorless to pale yellow liquid that is highly reactive and moisture-sensitive. This compound is primarily used as a reagent in the preparation of diethylaminophosphine-metal complexes and various phosphines, phosphoramidites, and for the phosphitylation of alcohols .

Biochemical Analysis

Biochemical Properties

Diethylphosphoramidous dichloride plays a significant role in biochemical reactions, particularly in the preparation of diethylaminophosphine-metal complexes. These complexes are crucial in various catalytic processes, including cross-coupling reactions such as Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura couplings . The compound interacts with enzymes and proteins that facilitate these reactions, acting as a ligand that binds to metal centers, thereby enhancing the catalytic activity. The nature of these interactions involves the coordination of the phosphorus atom in this compound with the metal ions, forming stable complexes that are essential for the catalytic processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is sensitive to moisture and should be stored in a cool, dry place to maintain its stability . Over time, this compound may degrade, leading to a decrease in its reactivity and effectiveness in biochemical reactions. Long-term studies in vitro and in vivo have shown that the compound can have lasting effects on cellular function, including sustained changes in enzyme activity and gene expression. These effects are dependent on the concentration and duration of exposure to the compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage, disruption of metabolic processes, and potential toxicity to organs .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to phosphorylation and enzyme regulation. The compound interacts with enzymes such as kinases and phosphatases, which are responsible for adding or removing phosphate groups from proteins. These interactions can affect metabolic flux and the levels of metabolites within cells. For example, the phosphorylation of key metabolic enzymes by this compound can alter their activity, leading to changes in the rates of metabolic reactions and the accumulation of specific metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. For instance, this compound may bind to transport proteins that carry it across cell membranes, allowing it to reach its target sites within the cell. The distribution of the compound can affect its activity and function, as it needs to be localized to specific areas to exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the cytoplasm or other organelles, where it can phosphorylate enzymes and regulate metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethylphosphoramidous dichloride can be synthesized through the reaction of diethylamine with phosphorus trichloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis, which can lead to the formation of unwanted by-products. The general reaction is as follows:

PCl3+2C2H5NH2(C2H5)2NPCl2+2HClPCl_3 + 2C_2H_5NH_2 \rightarrow (C_2H_5)_2NPCl_2 + 2HCl PCl3​+2C2​H5​NH2​→(C2​H5​)2​NPCl2​+2HCl

Industrial Production Methods

In industrial settings, the production of dichloro(diethylamino)phosphine involves similar synthetic routes but on a larger scale. The reaction is carried out in specialized reactors designed to handle the corrosive nature of the reagents and the product. The process is carefully controlled to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Diethylphosphoramidous dichloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as alcohols and amines to form phosphoramidites and phosphines.

    Oxidation Reactions: It can be oxidized to form phosphine oxides.

    Reduction Reactions: It can be reduced to form phosphines.

Common Reagents and Conditions

    Alcohols: Reacts with alcohols under anhydrous conditions to form phosphoramidites.

    Amines: Reacts with amines to form phosphines.

    Oxidizing Agents: Reacts with oxidizing agents to form phosphine oxides.

Major Products Formed

Scientific Research Applications

Diethylphosphoramidous dichloride is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific reactivity profile and the presence of diethylamino groups, which provide distinct steric and electronic properties compared to other similar compounds. This uniqueness makes it particularly useful in certain synthetic applications where other compounds may not be as effective .

Properties

IUPAC Name

N-dichlorophosphanyl-N-ethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10Cl2NP/c1-3-7(4-2)8(5)6/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPEMCEULJQTJMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)P(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10Cl2NP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90369830
Record name Dichloro(diethylamino)phosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1069-08-5
Record name Dichloro(diethylamino)phosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethylphosphoramidous dichloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is the use of dichloro(diethylamino)phosphine preferred over other phosphorus halides in certain cyclotriphosphazene syntheses?

A1: While the abstracts don't explicitly state a preference, they highlight a key difference in reactivity. When reacting with 1,3-dimethylimidazolium-2-carboxylate, dichloro(diethylamino)phosphine yields the mono-imidazolium chlorophosphine [], unlike diphenylphosphorus chloride, which forms the bis-imidazolium phosphine []. This suggests that the diethylamino group influences the reaction pathway, potentially due to electronic or steric effects. Further research is needed to fully understand these effects and optimize synthetic strategies for specific cyclotriphosphazene targets.

Q2: What synthetic challenges arise when incorporating heteroatoms into cyclotriphosphazenes, and how does dichloro(diethylamino)phosphine help overcome them?

A2: According to the research, synthesizing cyclotriphosphazenes with heteroatom substituents requires access to heteroarylphosphinamides []. The abstract mentions that a general method was developed using dichloro(diethylamino)phosphine or diethylphosphoramidic dichloride as starting materials to access these crucial precursors. This implies that the reactivity of dichloro(diethylamino)phosphine is advantageous in reactions with heteroaryl groups, facilitating the synthesis of previously inaccessible or challenging-to-obtain cyclotriphosphazenes with diverse structural features.

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